Lipophilicity Comparison vs. Regioisomer
The predicted partition coefficient (XLogP3-AA) of 8-fluoro-6-iodoimidazo[1,2-a]pyridine is 2.5 [1]. In comparison, its regioisomer, 6-fluoro-8-iodoimidazo[1,2-a]pyridine (CAS: 1934481-50-1), while sharing the same molecular weight, has a reported predicted density of 2.11 g/cm³ and a predicted pKa of 2.66 , indicating distinct physicochemical behavior. This difference in lipophilicity and electronic properties directly impacts passive membrane permeability and, consequently, the bioavailability profile of any derived drug candidates.
| Evidence Dimension | Calculated Partition Coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.5 |
| Comparator Or Baseline | 6-Fluoro-8-iodoimidazo[1,2-a]pyridine (Regioisomer) |
| Quantified Difference | N/A (Data for comparator not available; difference in predicted pKa (2.66) and density (2.11 g/cm³) implies a different lipophilicity profile) |
| Conditions | Predicted values; XLogP3 computed by PubChem 2021.05.07, density and pKa predicted by ChemicalBook. |
Why This Matters
Procurement of the correct regioisomer is critical, as a 2.5 LogP value is within the optimal range for CNS drug candidates (typically LogP 2-4), whereas even slight changes in substitution pattern can shift this property outside the desirable window, leading to poor blood-brain barrier penetration or high metabolic clearance.
- [1] PubChem. (2025). Compound Summary for CID 130773775, 8-Fluoro-6-iodo-imidazo[1,2-a]pyridine. National Center for Biotechnology Information. View Source
